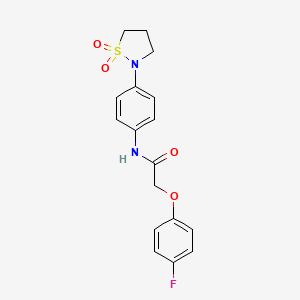

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-13-2-8-16(9-3-13)24-12-17(21)19-14-4-6-15(7-5-14)20-10-1-11-25(20,22)23/h2-9H,1,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHVCCOELGHFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorophenol, 4-nitrophenyl isothiocyanate, and acetic anhydride.

Step 1 Formation of 4-Fluorophenoxyacetic Acid: 4-Fluorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-fluorophenoxyacetic acid.

Step 2 Synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)phenylamine: 4-Nitrophenyl isothiocyanate is reduced to 4-aminophenyl isothiocyanate, which is then oxidized to form the dioxidoisothiazolidinyl derivative.

Step 3 Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl moiety.

Reduction: Reduction reactions can target the nitro group if present in intermediates.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, which may have different biological activities or properties.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science:

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding: Studies on its binding affinity to various proteins can provide insights into its biological functions.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.

Diagnostic Tools: Its derivatives could be used in the development of diagnostic agents.

Industry

Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

Pharmaceuticals: Large-scale production for use in drug formulations.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidoisothiazolidinyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The fluorophenoxyacetamide moiety could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide

- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-bromophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxidoisothiazolidin moiety and a fluorophenoxy group. The molecular formula is , with a molecular weight of approximately 299.33 g/mol. The presence of the fluorine atom is significant as it often enhances metabolic stability and lipophilicity, potentially improving the compound's bioavailability.

Antiviral Activity

A study highlighted the effectiveness of piperazine analogs, which include dioxidoisothiazolidin derivatives, against various strains of influenza. These compounds exhibited significant antiviral activity, suggesting that this compound may share similar properties .

Anticonvulsant Activity

In a comparative analysis of N-phenylacetamide derivatives, compounds structurally related to this compound were evaluated for anticonvulsant activity in animal models. The results indicated that modifications in the chemical structure could significantly affect their efficacy in seizure models .

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that certain piperazine derivatives effectively inhibited the replication of H3N2 and H1N1 influenza strains. The mechanism was attributed to interference with viral entry and replication processes. This suggests that compounds like this compound could be explored further for their antiviral potential.

Case Study 2: Anticonvulsant Screening

A series of new acetamide derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) method. Compounds exhibiting structural similarities to this compound showed varying degrees of protection against induced seizures, indicating that structural modifications could enhance therapeutic effects .

Q & A

Q. What synthetic routes are commonly employed to synthesize N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide, and what solvents/catalysts are critical for yield optimization?

The synthesis typically involves multi-step reactions, including coupling of substituted acetamides with aromatic intermediates. Key solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency, while catalysts such as triethylamine improve selectivity. Temperature control (e.g., 60–80°C) and protective groups are critical for intermediate stability .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?

Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR, including H and C) confirms functional groups and regiochemistry. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if applicable) resolves stereochemical details, as seen in analogous compounds .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Initial screening includes antimicrobial disk diffusion assays, cytotoxicity testing (e.g., MTT assay on cancer cell lines), and enzyme inhibition studies (e.g., kinase or protease targets). These align with methods used for structurally related acetamide derivatives .

Advanced Research Questions

Q. How can contradictory biological activity data across assays (e.g., varying IC50_{50}50 values) be systematically addressed?

Contradictions may arise from assay-specific conditions (pH, solvent, cell type). Validate results using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. cell-based assays) and ensure compound stability under test conditions. Cross-reference with structurally similar compounds showing consistent trends .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

Introduce polar substituents (e.g., hydroxyl or amine groups) to improve solubility without disrupting the pharmacophore. Bioisosteric replacement of the 4-fluorophenoxy group (e.g., with trifluoromethyl) may enhance metabolic stability, as demonstrated in analogs .

Q. How does the 1,1-dioxidoisothiazolidin moiety influence reactivity or interaction with biological targets?

The sulfone group in the isothiazolidin ring enhances electrophilicity, potentially facilitating covalent binding to cysteine residues in target proteins. Computational docking studies (e.g., using AutoDock Vina) and molecular dynamics simulations can probe these interactions .

Q. What experimental designs are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?

Systematic modification of substituents on the phenyl and acetamide moieties, followed by hierarchical clustering of bioactivity data. Use QSAR models to predict activity trends and prioritize synthesis. Refer to SAR frameworks applied to related N-substituted acetamides .

Methodological Considerations

Q. How can reaction yields be improved during the final coupling step of the synthesis?

Optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride) and employ coupling agents like HATU or EDC. Microwave-assisted synthesis may reduce reaction time and byproduct formation, as reported for similar multi-step syntheses .

Q. What analytical workflows validate the absence of regioisomeric impurities in the final product?

High-resolution MS distinguishes isomers by exact mass, while 2D NMR techniques (e.g., NOESY) identify spatial proximity of substituents. Compare retention times with authentic standards via HPLC .

Q. How should in vivo studies be designed to evaluate this compound’s therapeutic potential?

Use rodent models for pharmacokinetic profiling (oral bioavailability, half-life) and efficacy in disease-relevant contexts (e.g., xenograft tumors for anticancer activity). Include toxicity assessments (hematological, hepatic) to establish safety margins, following protocols from fluorophenyl-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.